

Application Notes and Protocols for In Vitro Measurement of Almorexant Activity

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For Researchers, Scientists, and Drug Development Professionals

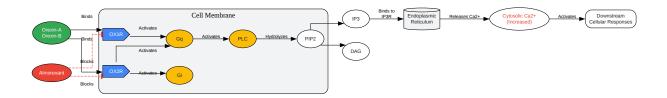
Introduction

Almorexant (ACT-078573) is a potent, dual antagonist of the orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin system is a key regulator of sleep-wake cycles, and its modulation presents a therapeutic target for insomnia. Almorexant competitively binds to both orexin receptors, inhibiting the downstream signaling cascades initiated by the endogenous ligands, orexin-A and orexin-B.[1][2] This document provides detailed protocols for two common in vitro assays used to characterize the activity of Almorexant: a Radioligand Binding Assay to determine its binding affinity and a Calcium Mobilization Assay to measure its functional antagonism.

Orexin Receptor Signaling Pathway

Orexin receptors are G protein-coupled receptors (GPCRs). OX1R primarily couples to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by orexin peptides, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. OX2R can couple to both Gq and Gi proteins, also leading to an increase in intracellular calcium.[3][4][5] **Almorexant** blocks these pathways by preventing the initial binding of orexins to their receptors.





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Caption: Orexin signaling pathway and the antagonistic action of Almorexant.

Quantitative Data Summary

The following table summarizes the in vitro activity of **Almorexant** at the human orexin receptors as determined by various assays.

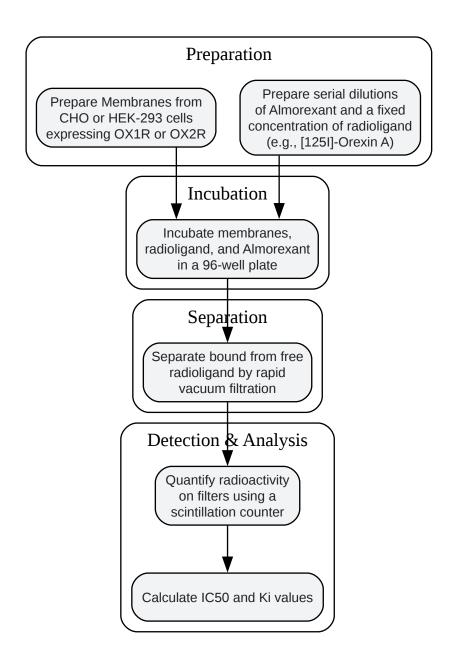


Assay Type	Receptor	Species	Parameter	Value (nM)	Reference
Radioligand Binding	OX1R	Human	Kd	1.3	[2][6]
Radioligand Binding	OX2R	Human	Kd	0.17	[2][6]
Radioligand Binding	OX2R	Human	Ki	4.7	[1]
Functional (Calcium)	OX1R	Human	IC50	6.6	[1]
Functional (Calcium)	OX2R	Human	IC50	3.4	[1]
Functional (Calcium)	OX1R	Human	IC50	13	[3]
Functional (Calcium)	OX2R	Human	IC50	8	[1][3]
Functional (Calcium)	OX1R	Rat	IC50	16	[3]
Functional (Calcium)	OX2R	Rat	IC50	15	[3]

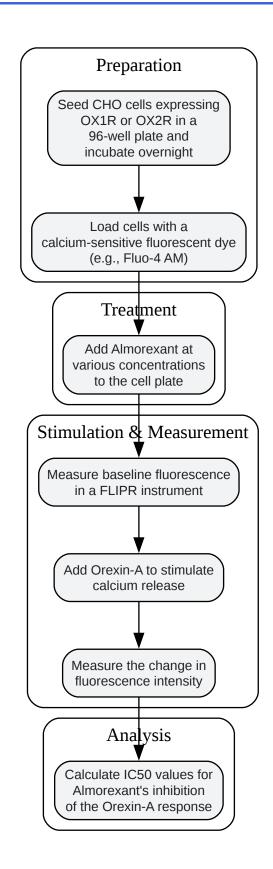
Experimental Protocols Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of **Almorexant** for OX1 and OX2 receptors. The assay measures the ability of **Almorexant** to displace a radiolabeled ligand from the receptor.









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